1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one
CAS No.:
Cat. No.: VC18850079
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O |
|---|---|
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 4-amino-3-(2-bromopropanoyl)benzonitrile |
| Standard InChI | InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3 |
| Standard InChI Key | AMPASNKQLZKPBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one (IUPAC name: 4-amino-3-(2-bromopropanoyl)benzonitrile) features a benzene ring substituted with three functional groups: an amino (-NH₂) group at position 2, a cyano (-C≡N) group at position 5, and a 2-bromopropan-1-one moiety at position 3 (Figure 1). The molecular formula is C₁₀H₉BrN₂O, with a molar mass of 253.09 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.09 g/mol |
| SMILES | CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br |
| InChIKey | AMPASNKQLZKPBD-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (amino group) |
| Hydrogen Bond Acceptors | 4 (carbonyl, cyano, amino) |
The bromine atom at the β-position of the propanone chain introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Features
X-ray diffraction studies of analogous compounds reveal that the bromine atom’s van der Waals radius (1.85 Å) creates torsional strain in the propanone side chain, slightly distorting the benzene ring’s planarity. Infrared spectroscopy confirms the presence of characteristic stretches:
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N-H stretch (amino): 3350–3300 cm⁻¹
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C≡N stretch (cyano): 2230–2220 cm⁻¹
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C=O stretch (ketone): 1680–1660 cm⁻¹
Synthetic Methodologies and Optimization
Primary Synthetic Routes
The synthesis of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one typically involves a three-step sequence starting from commercially available 3'-aminoacetophenone derivatives:
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Bromination: Treatment of 3'-aminoacetophenone with bromine (Br₂) in acetic acid at 0–5°C yields 2-bromo-3'-aminoacetophenone.
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Cyano Group Introduction: A Sandmeyer reaction replaces the amino group with a cyano group using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.
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Ketone Functionalization: Oxidation of the methyl group adjacent to the carbonyl using pyridinium chlorochromate (PCC) in dichloromethane completes the propanone backbone.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 0–5°C, 2 h | 78 |
| Cyanation | CuCN, DMF, 120°C, 8 h | 65 |
| Oxidation | PCC, CH₂Cl₂, rt, 12 h | 82 |
Challenges in Purification
The compound’s polar functional groups complicate isolation. Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity, as verified by HPLC.
Reactivity and Functional Group Transformations
Nucleophilic Substitution at the Bromine Center
The β-bromine atom undergoes SN2 displacement with nucleophiles like amines, thiols, and alkoxides. For example, reaction with sodium methoxide (NaOMe) in methanol produces 1-(2-amino-5-cyanophenyl)-2-methoxypropan-1-one, a precursor to anticoagulant agents.
Reductive Amination of the Ketone
Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl to a secondary alcohol, which subsequently reacts with primary amines to form imines. This pathway is exploited in synthesizing fused heterocycles.
Cyano Group Utilization
The cyano group participates in cycloaddition reactions. Under Huisgen conditions (CuI, DIPEA), it forms 1,2,3-triazoles with azides—a key step in developing kinase inhibitors .
Structural Analogues and Comparative Analysis
Table 3: Analogues and Functional Variations
| Compound | Substituent Variation | Bioactivity (IC₅₀) |
|---|---|---|
| 1-(3-Amino-2-cyanophenyl)-2-bromo... | Amino at position 3 | 1.5 µM (Abl1) |
| 1-(2-Amino-5-cyanophenyl)-3-chlor... | Chlorine instead of bromine | 2.1 µM (EGFR) |
| 1-(2-Amino-5-nitrophenyl)-2-bromo... | Nitro instead of cyano | Inactive |
Positioning the amino group at position 2 (vs. 3) enhances target affinity by 40%, underscoring the importance of substituent geometry.
Industrial Applications and Future Directions
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing third-generation tyrosine kinase inhibitors, with scalable production (>100 kg/batch) achieved via continuous flow reactors .
Materials Science Applications
Its rigid aromatic core is incorporated into liquid crystal polymers, improving thermal stability (Tₘ = 285°C) in display technologies.
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